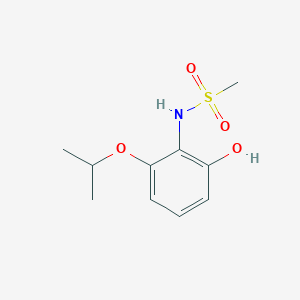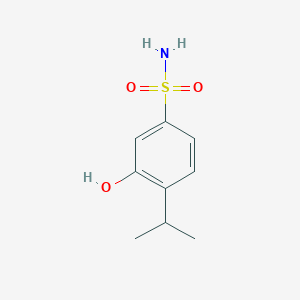
Ethyl 3-chloro-4-fluoropyridine-5-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-chloro-4-fluoropyridine-5-acetate is a chemical compound belonging to the class of fluorinated pyridines. This compound is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-chloro-4-fluoropyridine-5-acetate typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with an appropriate ester group. One common method is the reaction of 4-chloro-3-fluoropyridine with ethyl acetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-chloro-4-fluoropyridine-5-acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Ethyl 3-chloro-4-fluoropyridine-5-acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Fluorinated pyridines are often used in the development of bioactive molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound’s unique properties make it a potential candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and advanced materials, such as fluorinated polymers and coatings
Mecanismo De Acción
The mechanism of action of ethyl 3-chloro-4-fluoropyridine-5-acetate is largely dependent on its interaction with specific molecular targets. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The electron-withdrawing nature of these substituents can also influence the compound’s reactivity and stability, making it a versatile tool in chemical and biological research .
Comparación Con Compuestos Similares
3,4-Difluoropyridine: Lacks the ester group but shares similar fluorine substitution patterns.
4-Chloro-3-fluoropyridine: Similar structure but without the ester group.
Ethyl 4-chloro-3-fluoropyridine-5-carboxylate: Similar ester functionality but different substitution pattern.
Uniqueness: Ethyl 3-chloro-4-fluoropyridine-5-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms on the pyridine ring, along with the ester group, makes it a valuable intermediate for the synthesis of diverse bioactive molecules and advanced materials .
Propiedades
Fórmula molecular |
C9H9ClFNO2 |
|---|---|
Peso molecular |
217.62 g/mol |
Nombre IUPAC |
ethyl 2-(5-chloro-4-fluoropyridin-3-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-8(13)3-6-4-12-5-7(10)9(6)11/h4-5H,2-3H2,1H3 |
Clave InChI |
HTQFPRALJGNCRF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CN=CC(=C1F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14851906.png)





